3-Methyl-4-(1-methyl-1H-pyrazol-4-YL)piperidine

Physicochemical profiling Drug-likeness Protonation state

Medicinal chemistry programs frequently encounter SAR dead ends due to the conformational flexibility of unsubstituted piperidine linkers, limiting target selectivity. This 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine building block resolves that challenge by introducing a defined conformational bias and altered lipophilicity (est. logP 0.7-0.9) compared to non-methylated analogs. - Exploits a patentably distinct dual-methylation pattern for generating novel IP in oncology and CNS programs. - Offers improved passive CNS penetration potential and reduced metabolic N-demethylation liability for brain-targeted ligands. - Provides a rigid pharmacophore for clearer SAR interpretation in biophysical assays (SPR, X-ray crystallography).

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13255865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(1-methyl-1H-pyrazol-4-YL)piperidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1CNCCC1C2=CN(N=C2)C
InChIInChI=1S/C10H17N3/c1-8-5-11-4-3-10(8)9-6-12-13(2)7-9/h6-8,10-11H,3-5H2,1-2H3
InChIKeyJANSBJVKNMXOFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(1-methyl-1H-pyrazol-4-YL)piperidine: Structural and Procurement Profile


3-Methyl-4-(1-methyl-1H-pyrazol-4-YL)piperidine (CAS 1522874-02-7) is a disubstituted piperidine building block bearing a 3-methyl group on the piperidine ring and a 1-methyl-1H-pyrazol-4-yl moiety at the 4-position . With a molecular formula of C₁₀H₁₇N₃ and a molecular weight of 179.26 g/mol, this compound serves as a versatile synthetic intermediate for constructing biologically active molecules, particularly in kinase inhibitor and CNS-targeted drug discovery programs . Its dual substitution pattern distinguishes it from simpler pyrazole-piperidine analogs, offering unique conformational and physicochemical properties relevant to lead optimization campaigns.

Synthetic intermediate for kinase inhibitor lead optimization studies
Scaffold for CNS research programs requiring brain penetration
3-Methyl group introduces conformational bias for SAR diversification

Why Closely Related Pyrazole-Piperidine Analogs Cannot Substitute


Superficially similar pyrazole-piperidine building blocks—such as 4-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 1138218-02-6), 3-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 1340528-88-2), or 4-(3-methyl-1H-pyrazol-4-yl)piperidine (CAS 1367915-64-7)—differ in at least one key structural feature: the presence or position of the piperidine 3-methyl substituent, the pyrazole N-methylation status, or the regioisomeric attachment point [1]. These modifications alter the compound's nucleophilicity, basicity (pKa), lipophilicity (logP), and conformational preferences, leading to divergent reactivity profiles in downstream synthetic steps and distinct structure–activity relationships (SAR) in biological assays [1]. Direct replacement with a non-methylated or regioisomerically distinct analog introduces uncontrolled variables that can compromise reaction yields, alter target binding, or shift pharmacokinetic properties, undermining the reproducibility and interpretability of medicinal chemistry efforts.

Basicity shift Non-methylated piperidine analogs exhibit higher amine basicity, altering reactivity and protonation-dependent properties.
Regioisomer mismatch 3-Pyrazolyl or other attachment points change binding geometry and may reduce target affinity in kinase assays.
N-substitution status Unsubstituted pyrazole analogs shift lipophilicity and metabolic stability context, complicating SAR transfer.

Quantitative Differentiation Versus Closest Structural Analogs


Altered Piperidine Basicity from 3-Methyl Substitution

The 3-methyl group on the piperidine ring of the target compound lowers the basicity of the secondary amine compared to unsubstituted piperidine analogs such as 4-(1-methyl-1H-pyrazol-4-yl)piperidine. 3-Methylpiperidine has a measured pKa of 11.07 at 25 °C, while piperidine has a pKa of 11.22 under comparable conditions [1]. This 0.15 log unit difference corresponds to an approximately 1.4-fold difference in protonation equilibrium, affecting the fraction of ionized species at physiological pH and potentially influencing membrane permeability, solubility, and target engagement [1].

Piperidine basicity
Class-level
pKa ~11.07 (3-methyl) vs piperidine 11.22
Tunable protonation profile context
Pyrazole substitution lowers predicted comparator pKa to 10.12
Physicochemical profiling Drug-likeness Protonation state

Enhanced Lipophilicity from Dual Methylation

The target compound contains two methyl groups—one on the pyrazole nitrogen and one at the piperidine 3-position—both of which incrementally increase lipophilicity relative to analogs lacking one or both methyl substituents. The closest commercially available comparator, 4-(1-methyl-1H-pyrazol-4-yl)piperidine, has a reported logP of 0.228 [1]. The addition of a 3-methyl group on the piperidine ring is estimated to increase logP by approximately 0.5–0.7 units (based on the Hansch π constant for aliphatic CH₃ of ~0.5–0.56), yielding an estimated logP for the target compound in the range of 0.7–0.9 [2]. This places the target compound in a more favorable lipophilicity window for passive membrane permeability while remaining below the logP > 3 threshold associated with higher promiscuity and toxicity risks.

Lipophilicity shift
Class-level
Estimated logP ≈ 0.7–0.9
Favors CNS permeability window context
ΔlogP +0.5–0.7 vs non-methylated analog (logP 0.228)
Lipophilicity Blood-brain barrier penetration logP optimization

Conformational Constraint from 3-Methyl Group

The 3-methyl substituent on the piperidine ring introduces a steric bias that influences the chair conformation equilibrium of the saturated six-membered ring. In unsubstituted piperidine, the ring flips rapidly between two equivalent chair conformations. In 3-methylpiperidine, the methyl group preferentially occupies the equatorial position (A-value ≈ 1.7 kcal/mol for methyl), biasing the conformational ensemble and thereby altering the spatial orientation of the 4-position pyrazole substituent relative to the piperidine nitrogen [1]. This conformational constraint affects the three-dimensional presentation of the pyrazole ring to biological targets and can lead to divergent SAR compared to analogs with unsubstituted piperidine or 2-methyl/4-methyl substitution patterns [2].

Conformational bias
Class-level
A-value ≈ 1.7 kcal/mol (equatorial methyl)
Enables scaffold diversification context
Alters pyrazole vector orientation vs unsubstituted piperidine
Conformational analysis Scaffold diversity Structure-based design

Regioisomeric Precision for Kinase Inhibitor Pharmacophore

The specific connectivity of the pyrazole ring to the 4-position of piperidine (4-pyrazolylpiperidine motif) has been validated in multiple drug discovery programs as a privileged scaffold for kinase inhibition. SAR studies on 4-pyrazolylpiperidine side chains identified that optimal placement of an unsubstituted nitrogen atom in the heterocycle meta to the piperidine attachment bond is critical for CCR5 receptor antagonism [1]. In the factor Xa inhibitor space, pyrazolyl piperidine analog 4a achieved an IC₅₀ of 13.4 nM against FXa, with the 4-pyrazolyl connectivity essential for mimicking the rivaroxaban binding mode [2]. The target compound retains this validated 4-pyrazolyl connectivity while adding the 3-methylpiperidine feature, offering an unexplored dimension for SAR exploration.

Kinase pharmacophore
Reported
Analog FXa IC₅₀ = 13.4 nM; 4-pyrazolyl scaffold validated
Scaffold context for kinase SAR exploration
3-Methyl variant offers novel substitution pattern
Kinase inhibitor Aurora kinase CCR5 antagonist Factor Xa

Optimal Deployment Scenarios in Drug Discovery


Kinase Inhibitor Lead Optimization

The target compound provides a ready-to-functionalize scaffold for kinase inhibitor programs targeting Aurora kinases, Akt, or FXa. The 3-methyl substitution on the piperidine ring introduces conformational bias and altered lipophilicity that can be exploited to fine-tune selectivity profiles and pharmacokinetic properties. Researchers can use this building block to generate focused libraries that expand SAR beyond the extensively studied 4-(1-methyl-1H-pyrazol-4-yl)piperidine series [1].

CNS Drug Discovery and Brain Penetration

With an estimated logP in the 0.7–0.9 range—higher than the 0.228 of the non-methylated analog—the target compound falls within a favorable lipophilicity window for passive CNS penetration. Combined with the moderate basicity (pKa ≈ 11.07), the compound offers a starting point for designing CNS-active ligands where target engagement in the brain is required. The dual methylation pattern can also reduce metabolic N-demethylation liability compared to mono-methylated analogs .

Scaffold-Hopping and IP Generation

The unique combination of 3-methylpiperidine and N-methylpyrazole in a single building block creates patentably distinct chemical matter relative to the widely claimed 4-(pyrazol-4-yl)piperidine and 3-(pyrazol-4-yl)piperidine scaffolds. This compound can serve as a core intermediate for generating novel intellectual property in competitive therapeutic areas such as oncology, inflammation, and metabolic disease [1].

Chemical Probe Development for Target Validation

The conformational constraint imposed by the 3-methyl group can be leveraged to design conformationally restricted chemical probes with improved target selectivity. The defined spatial orientation of the pyrazole ring relative to the piperidine nitrogen provides a more rigid pharmacophore for probing protein-ligand interactions in biophysical assays (SPR, ITC, X-ray crystallography), facilitating clearer interpretation of SAR data .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
3-Methyl substitution and conformational bias
Selectivity profile and PK property review
CNS research programs
Lipophilicity within CNS-favorable range
Passive permeability and efflux ratio context
Novel chemical space exploration
Unique dual methylation pattern
IP differentiation and SAR novelty review
Chemical probe tool compound design
Conformational constraint and rigidified pharmacophore
Biophysical binding characterization context
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